Fsp³ Three-Dimensional Character: Cyclopropyl-Substituted Target vs. Non-Cyclopropyl 3-Hydroxy Analog
The target compound achieves an Fsp³ of 0.545 (6 sp³ carbons of 11 total), substantially exceeding both the discovery-phase average Fsp³ of 0.36 and the marketed-drug average of 0.47 established by Lovering et al., as well as the consensus drug-likeness benchmark of ≥0.42 [1][2]. The direct comparator 5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS 1860390-01-7), lacking the cyclopropyl substituent, has an Fsp³ of 0.375 (3 sp³ carbons of 8 total), placing it below the drug-likeness benchmark [2]. The 45% relative increase in sp³ fraction (0.545 vs. 0.375) conferred by the cyclopropyl group is structurally driven and represents a meaningful differentiation in three-dimensional shape complexity.
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.545 (6 sp³ / 11 total carbons; 3 azetidine ring + 3 cyclopropyl ring) |
| Comparator Or Baseline | 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde: Fsp³ = 0.375 (3 sp³ / 8 total carbons); Benchmark: Fsp³ discovery avg = 0.36, drug avg = 0.47, drug-likeness threshold ≥ 0.42 |
| Quantified Difference | ΔFsp³ = +0.170 (45% relative increase); target exceeds Fsp³ ≥ 0.42 threshold; comparator does not |
| Conditions | Calculated from molecular structure (C₁₁H₁₃NO₂S vs. C₈H₉NO₂S); Fsp³ = (number of sp³ carbons) / (total carbon count) |
Why This Matters
Fsp³ is correlated with clinical success and aqueous solubility; the target's Fsp³ of 0.545 positions it in a more drug-like region of chemical space compared to non-cyclopropyl analogs, which may translate to improved hit-to-lead progression probability.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
- [2] Wei, W.; Cherukupalli, S.; Jing, L.; Liu, X.; Zhan, P. Fsp³: A new parameter for drug-likeness. Drug Discov. Today 2020, 25 (10), 1839–1845. DOI: 10.1016/j.drudis.2020.07.017. View Source
